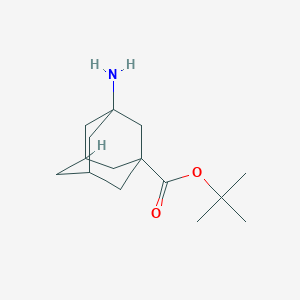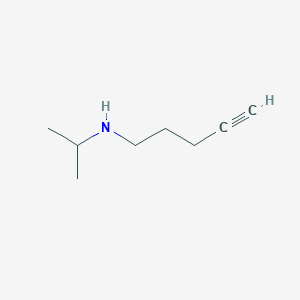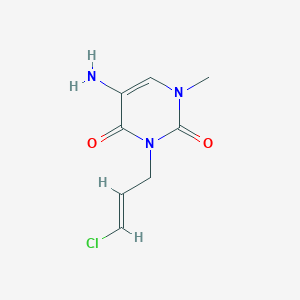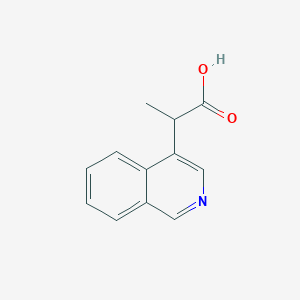
2-(Isoquinolin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-4-yl)propanoic acid is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline The compound this compound is characterized by the presence of an isoquinoline ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with a suitable propanoic acid derivative under specific reaction conditions. For example, the esterification of isoquinoline with propanoic acid in the presence of a catalyst such as sulfuric acid can yield the desired compound. Another approach involves the use of Grignard reagents, where isoquinoline is reacted with a propanoic acid derivative in the presence of a magnesium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification or Grignard reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-(Isoquinolin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Similar structure but with a quinoline ring instead of isoquinoline.
2-(Quinolin-4-yl)propanoic acid: Similar structure but with a quinoline ring.
Isoquinoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
2-(Isoquinolin-4-yl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its isoquinoline ring system and propanoic acid moiety make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-isoquinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)11-7-13-6-9-4-2-3-5-10(9)11/h2-8H,1H3,(H,14,15) |
InChI Key |
COVCHNNXSDGQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


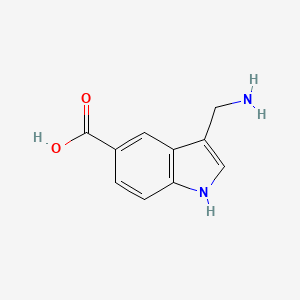
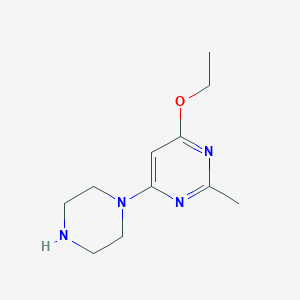
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B13322952.png)
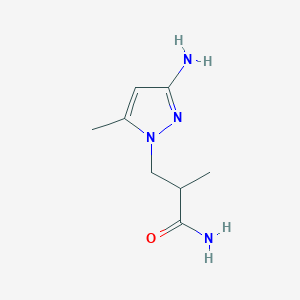
![3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13322965.png)
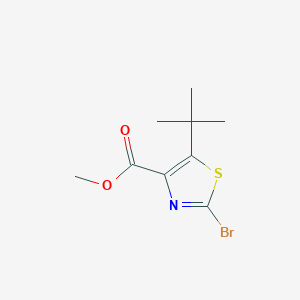
amine](/img/structure/B13322980.png)
![3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13322993.png)
![8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13323006.png)
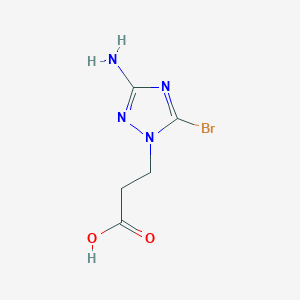
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B13323024.png)
